molecular formula C22H25N5O3 B14964410 N-(furan-2-ylmethyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-(furan-2-ylmethyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B14964410
M. Wt: 407.5 g/mol
InChI Key: ZUGQDDJYYUJACV-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. These intermediates are then coupled using a variety of organic reactions, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan, piperazine, and pyrimidine derivatives, such as:

  • Furan-2-carboxamide
  • 4-Phenylpiperazine
  • 6-Methylpyrimidine

Uniqueness

What sets N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE apart is its unique combination of these three functional groups, which provides it with distinct chemical and biological properties

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide

InChI

InChI=1S/C22H25N5O3/c1-17-14-21(30-16-20(28)23-15-19-8-5-13-29-19)25-22(24-17)27-11-9-26(10-12-27)18-6-3-2-4-7-18/h2-8,13-14H,9-12,15-16H2,1H3,(H,23,28)

InChI Key

ZUGQDDJYYUJACV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CO4

Origin of Product

United States

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